Enhanced Lipophilicity and Membrane Permeability Potential vs. N1-Unsubstituted Analog
The N1-cyclopropylmethyl substituent on the title compound (CAS 2098065-65-5) increases computed lipophilicity compared with the N1-unsubstituted analog 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde (CAS 865610-72-6). The target compound has an AlogP of 1.29 versus the comparator's XLogP3 of 0.6, representing an approximate 0.69 log unit increase [1]. This difference is accompanied by increases in polar surface area (90.65 vs. 58.6 Ų), hydrogen bond acceptor count (5 vs. 3), hydrogen bond donor count (2 vs. 1), and rotatable bond count (7 vs. 2) [1]. Higher lipophilicity is class-level associated with improved passive membrane permeability, while the increased PSA and HBD/HBA counts suggest retained or enhanced aqueous solubility profiles that may balance the lipophilicity gain .
| Evidence Dimension | Computed lipophilicity (AlogP vs. XLogP3) |
|---|---|
| Target Compound Data | AlogP = 1.29, TPSA = 90.65 Ų, HBA = 5, HBD = 2, Rotatable bonds = 7 |
| Comparator Or Baseline | 3-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde (CAS 865610-72-6): XLogP3 = 0.6, TPSA = 58.6 Ų, HBA = 3, HBD = 1, Rotatable bonds = 2 |
| Quantified Difference | ΔAlogP ≈ +0.69; ΔTPSA ≈ +32.1 Ų; ΔHBA = +2; ΔHBD = +1; ΔRotatable bonds = +5 |
| Conditions | Computed properties: AlogP (Aladdin Scientific) vs. XLogP3 (PubChem 2025.09.15 release); different algorithms limit direct comparability |
Why This Matters
Procurement decisions for medicinal chemistry building blocks must account for the lipophilicity window relevant to the target biological compartment; the cyclopropylmethyl group offers a quantifiable logP shift without introducing halogens, preserving synthetic tractability.
- [1] PubChem. 3-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde. CID 62111676. Computed by PubChem 2.2 (PubChem release 2025.09.15). XLogP3: 0.6; TPSA: 58.6 Ų; HBD Count: 1; HBA Count: 3; Rotatable Bond Count: 2. View Source
